molecular formula C11H17N3 B2393973 (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2260918-07-6

(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2393973
CAS No.: 2260918-07-6
M. Wt: 191.278
InChI Key: VBBKJGUHPQPXPJ-ILWJIGKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core followed by the introduction of the imidazole ring. Common reagents used in these reactions include strong bases, nucleophiles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules. Its imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a useful probe in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The bicyclic structure may also play a role in stabilizing the compound and facilitating its interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane shares similarities with other bicyclic compounds containing imidazole rings, such as imidazole-based alkaloids and synthetic analogs.
  • Other similar compounds include bicyclic amines and azabicyclo compounds with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the imidazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,5S)-3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBKJGUHPQPXPJ-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CC3CCC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1C2C[C@H]3CC[C@@H](C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.